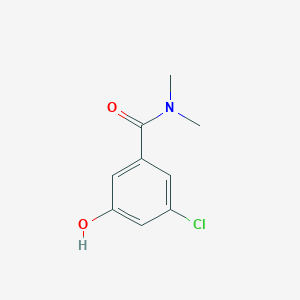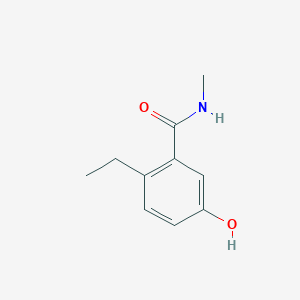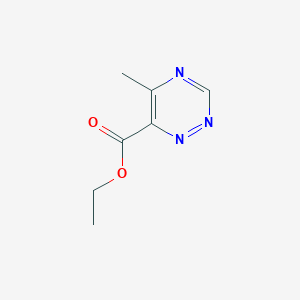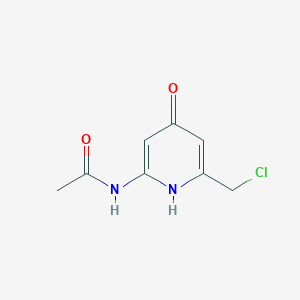
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 6th position, a hydroxyl group at the 4th position, and an acetamide group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide typically involves the chloromethylation of 4-hydroxypyridine followed by acetamidation. One common method includes:
Chloromethylation: The reaction of 4-hydroxypyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6th position.
Acetamidation: The subsequent reaction of the chloromethylated product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(6-formyl-4-hydroxypyridin-2-yl)acetamide.
Reduction: Formation of N-(6-methyl-4-hydroxypyridin-2-yl)acetamide.
Substitution: Formation of N-(6-(azidomethyl)-4-hydroxypyridin-2-yl)acetamide or N-(6-(thiomethyl)-4-hydroxypyridin-2-yl)acetamide.
Applications De Recherche Scientifique
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hydroxyl and acetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-(Chloromethyl)-4-hydroxyquinolin-2-yl)acetamide
- N-(6-(Chloromethyl)-4-hydroxybenzyl-2-yl)acetamide
- N-(6-(Chloromethyl)-4-hydroxythiazol-2-yl)acetamide
Uniqueness
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide is unique due to the specific positioning of its functional groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both the chloromethyl and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
N-[6-(chloromethyl)-4-oxo-1H-pyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(12)10-8-3-7(13)2-6(4-9)11-8/h2-3H,4H2,1H3,(H2,10,11,12,13) |
Clé InChI |
OWHOWUYSJHWLDX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=O)C=C(N1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





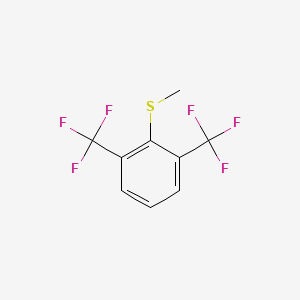
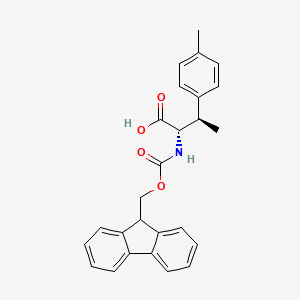
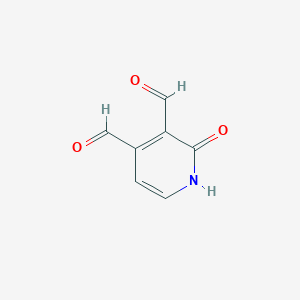
![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)
